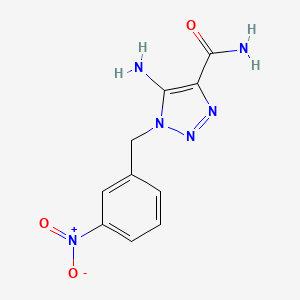![molecular formula C16H17FN2O4S2 B2959143 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide CAS No. 896291-32-0](/img/structure/B2959143.png)
2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a fluorobenzenesulfonyl group, and a propanamido group
Mechanism of Action
Sulfonyl Compounds
The sulfonyl group in this compound is a common feature in many drugs and has been associated with a variety of biological activities. Sulfonyl compounds often act as enzyme inhibitors, blocking the activity of certain proteins in the body .
Fluorophenyl Compounds
The 4-fluorophenyl group is a common structural motif in medicinal chemistry. Fluorine atoms can enhance the biological activity of phenyl rings by influencing their electronic properties and improving their metabolic stability .
Thiophene Derivatives
Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an appropriate amine under conditions that promote amide bond formation.
Attachment of the Fluorobenzenesulfonyl Group: This can be done through sulfonylation reactions, where the thiophene derivative is treated with a fluorobenzenesulfonyl chloride in the presence of a base.
Addition of the Propanamido Group: This step involves the reaction of the intermediate compound with a propanamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-(4-fluorobenzenesulfonyl)propanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate .
- Ethyl 2-{3-[(4-fluorobenzene)sulfonamido]propanamido}benzoate .
Uniqueness
2-[3-(4-fluorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of molecules with tailored biological or material properties.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(18)21)19-13(20)7-8-25(22,23)12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTGXWUBIVYUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)


![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)
![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-phenylurea](/img/structure/B2959071.png)
![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2959073.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)
![N-(1,2-oxazol-3-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2959080.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959083.png)
